molecular formula C12H14N2 B1217390 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 350680-06-7

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B1217390
M. Wt: 186.25 g/mol
InChI Key: SEIGTDMBJJWKGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and related compounds involves complex reactions and methodologies. For instance, the general and efficient synthesis of hexahydropyrrolo[2,3-b]indoles has been achieved in five steps from indolin-3-one, highlighting a method where molecular diversity can be readily introduced onto the pyrrolo[2,3-b]indole ring system through various chemical reactions, including Horner-Wadsworth-Emmons reaction, Claisen rearrangement, and reductive cyclization with LiAlH(4) (Kawasaki et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods. For example, studies on the stereochemistry of related compounds have revealed the existence of cis-fused ring conformations and provided insights into their molecular dynamics in solution (Crabb & Mitchell, 1971).

Chemical Reactions and Properties

Chemical reactions involving 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives are diverse. For instance, the reaction of 3-amino-1,9-dihydro-9-methyl-2H-pyrido[4,3-b]indol-2,4(3H)-dione with p-nitrobenzaldehyde produced benzylidene derivatives, confirming the presence of amino groups and showcasing the compound's reactivity (Karrick & Peet, 1986).

Scientific Research Applications

Pharmacological Activity and Medicinal Chemistry

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have been found to exhibit a broad spectrum of pharmacological activities. These compounds are of significant interest in medicinal chemistry due to their diverse therapeutic potentials. Studies have shown that such derivatives possess antihistamine, neuroleptic, antiarrhythmic, antioxidant, and other properties, marking them as valuable for medical applications (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).

Calcium-Antagonist Activity

Specific hydrogenated pyrido[4,3-b]indole derivatives, including 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, have been studied for their calcium-antagonist behavior. This research is crucial for understanding the potential therapeutic uses of these compounds in the treatment of various medical conditions related to calcium dysregulation (Ivanov, Afanas'ev, & Bachurin, 2001).

Receptor Activity Studies

Extensive studies on the receptor activity of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have been conducted. These studies provide insight into the interactions of these compounds with various therapeutic targets, including GPC-receptors, ion channels, and neurotransmitter transporters. Understanding these interactions is vital for developing new pharmaceuticals (Ivachtchenko, Mitkin, Kysil, Kazey, & Okun, 2013).

Antitumor Activity

Research has also been conducted on the antitumor activity of certain pyrido[4,3-b]indole derivatives. These studies are crucial in the search for new antineoplastic agents and contribute to the expanding field of cancer research (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).

Analytical Chemistry and Maillard Reaction Studies

In analytical chemistry, studies involving 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have been conducted to understand the Maillard reaction, which is significant in food chemistry and the development of food flavors (Goh, Mordi, & Mansor, 2015).

Serotonin Antagonism

Some tetrahydro-1H-pyrido[4,3-b]indoles have been identified as serotonin antagonists. This discovery is important in the field of neuropharmacology, particularly for conditions where serotonin regulation is crucial (Cattanach, Cohen, & Heath-Brown, 1968).

Molecular and Crystal Structure Analysis

Research on the molecular and crystal structures of these compounds is essential for understanding their chemical properties and potential applications in various scientific fields (Rybakov, Alekseev, Kurkin, & Yurovskaya, 2011).

Future Directions

The future directions for the study of “6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” could include further exploration of its synthesis, characterization, and potential applications. For instance, similar compounds have shown promising anti-tumor activity, suggesting potential applications in cancer treatment .

properties

IUPAC Name

6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9/h2-4,13-14H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIGTDMBJJWKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Brindani, A Gianotti, S Giovani… - Journal of Medicinal …, 2020 - ACS Publications
Cystic fibrosis (CF) is a life-threatening autosomal recessive disease, caused by mutations in the CF transmembrane conductance regulator (CFTR) chloride channel. CFTR modulators …
Number of citations: 12 pubs.acs.org

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